5-Hydroxypyrrolidin-2-one

Overview

Description

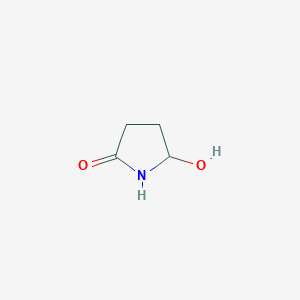

5-Hydroxypyrrolidin-2-one is a cyclic lactam featuring a five-membered pyrrolidinone ring with a hydroxyl group at the 5-position. This compound is notable for its presence in natural products and its role in synthetic chemistry. It has been isolated from plants such as Jatropha curcas and Lythrum salicaria , and it participates in bioactive adducts, such as those produced by the bacterial genotoxin colibactin . Its reactivity, particularly in ring-opening reactions, enables the formation of DNA-alkylating species, which underpin its biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the selective oxidation of pyrrolidine derivatives. For instance, the oxidation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation can yield this compound . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and scalable processes. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with dimethyldioxirane (DMDO) at low temperatures can yield 3-acyl-5-hydroxy-3-pyrrolin-2-ones .

Common Reagents and Conditions:

Oxidation: DMDO at -40°C

Reduction: Sodium borohydride (NaBH4)

Substitution: Vilsmeier-Haack reagent (POCl3-DMF or PBr3-DMF)

Major Products:

- 3-acyl-5-hydroxy-3-pyrrolin-2-ones

- 3-acyl-3,4-epoxy-5-hydroxy-pyrrolidin-2-one

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Hydroxypyrrolidin-2-one can be achieved through several methods:

- Oxidation of Pyrrolidine Derivatives : A common approach involves the selective oxidation of pyrrolidine derivatives to yield this compound.

- Intramolecular Cyclization : Recent methods utilize sulfur ylides for intramolecular cyclization, resulting in high yields under mild conditions .

Scientific Research Applications

This compound has garnered attention for its potential applications across various fields:

Medicinal Chemistry

This compound has been investigated for its antitumoral , anti-inflammatory , and anticonvulsant properties. Notably, derivatives of this compound have shown promise in treating estrogen receptor-positive breast cancer by modulating estrogen receptor activity without the adverse effects associated with traditional therapies .

Organic Synthesis

Due to its versatile reactivity, this compound serves as a building block in the synthesis of various biologically active compounds. It can be utilized in:

- The synthesis of thienamycin-like γ-lactams, which are of interest for their antibiotic properties.

- The formation of diformylated pyrroles through specific reaction conditions .

Natural Product Chemistry

This compound has been isolated from several natural sources, including plants like Scrophularia takesimensis and mushrooms such as Macrolepiota neomastoidea. These natural products exhibit various biological activities that could be harnessed for pharmaceutical applications .

Data Table: Summary of Applications

Case Studies

- Antitumoral Effects : A study identified two leading compounds derived from this compound that exhibited potent antitumoral effects against ER-positive breast cancer cells. These compounds demonstrated the ability to inhibit estrogen receptor-mediated transcription without affecting androgen or glucocorticoid receptors .

- Synthesis of Functionalized Derivatives : Research highlighted the efficient synthesis of highly functionalized 5-hydroxy-2H-pyrrol-2-ones using an in-silico modeling approach followed by experimental validation. These derivatives showed promising pharmacological profiles for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Hydroxypyrrolidin-2-one involves its interaction with various molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter systems in the brain . The hydroxyl group on the lactam ring plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Stereoisomers and Derivatives

- (R)-5-Hydroxy-2-pyrrolidinone Source: Pteridium aquilinum (bracken fern) . Key Feature: Stereoisomer of 5-hydroxypyrrolidin-2-one. The (R)-configuration may influence enzymatic interactions, though its specific bioactivity remains uncharacterized .

- 5-(Hydroxymethyl)pyrrolidin-2-one Source: Synthetic pathways (e.g., via hydrazide intermediates) . Key Feature: Hydroxymethyl substitution at the 5-position enhances hydrophilicity. Derivatives like (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone are intermediates in drug synthesis . Differentiation: Functional group substitution expands applications in pharmaceutical chemistry.

2.2. Substituted Pyrrolidinones in Bioactive Contexts

- 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one Source: Synthetic (CAS 65084-17-5) . Differentiation: Aromatic substituents may modulate receptor binding or toxicity profiles.

- 5-{[(2-Amino-9H-purin-6-yl)oxy]methyl}pyrrolidin-2-one (UN4) Source: Synthetic DNA adduct analog . Key Feature: Adenine moiety enables DNA intercalation or alkylation, mimicking colibactin-derived adducts . Differentiation: Direct interaction with genetic material, relevant in genotoxicity studies.

2.3. Pharmacologically Relevant Derivatives

- 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one Source: Synthetic (CAS 1021-39-2) . Key Feature: Methanesulfonylphenyl group enhances metabolic stability and target specificity. Application: Investigated in kinase inhibition and cancer therapy .

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

Key Research Findings

- Natural Occurrence : this compound is widely distributed in plants, often complexed with pyrimidine-2,4-dione in Jatropha species, suggesting a role in plant defense or signaling .

- Reactivity: Its ring-opening under acidic conditions enables the formation of nitrogen-containing flavonoids with anti-glycation activity (e.g., in Actinidia arguta) .

- Genotoxicity: In colibactin, the compound forms DNA adducts via cyclopropane ring-opening, highlighting its dual role as both a natural product and a toxin .

- Synthetic Utility : Derivatives with substituents like hydroxymethyl or aromatic groups are pivotal in drug discovery, offering tunable pharmacokinetic properties .

Biological Activity

5-Hydroxypyrrolidin-2-one, also known as (R)-5-hydroxypyrrolidin-2-one, is a naturally occurring compound with a variety of biological activities. This article synthesizes current research findings on its pharmacological properties, including antibacterial, anti-inflammatory, and cytotoxic effects. The compound has been isolated from various plant sources, notably from Hyptis verticillata and Jatropha curcas, and has demonstrated significant potential in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 101.104 g/mol. Its structure features a pyrrolidine ring with a hydroxyl group, which contributes to its diverse biological activities. The compound's physical properties include a density of and a boiling point of at 760 mmHg .

Sources and Isolation

The compound has been isolated from various natural sources:

- Hyptis verticillata : Extracts from this plant have shown antibacterial and anti-inflammatory properties attributed to (R)-5-hydroxypyrrolidin-2-one along with other phytochemicals .

- Jatropha curcas : This plant is another significant source of 5-hydroxypyrrolidin-2-one, which has been linked to various biological activities .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to contribute to the antibacterial effects of extracts from Hyptis verticillata, which were evaluated against various bacterial strains. The essential oil from this plant, rich in alpha-pinene and thymol, alongside (R)-5-hydroxypyrrolidin-2-one, demonstrated efficacy against Gram-positive bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In studies involving bioassay-guided fractionation, (R)-5-hydroxypyrrolidin-2-one was identified as a contributor to the anti-inflammatory effects observed in extracts from Hyptis verticillata. The exact mechanism is still under investigation, but it may involve inhibition of inflammatory mediators .

Cytotoxicity and Anticancer Activity

Cytotoxicity assessments have revealed that this compound can affect cancer cell lines such as KB (human oral cancer) and HT29 (human colorectal cancer) cells. The compound showed moderate cytotoxic effects, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

Q & A

Q. Basic: What are the established synthetic routes for 5-Hydroxypyrrolidin-2-one, and what analytical techniques validate its purity and structure?

Methodological Answer:

this compound is synthesized via partial reduction of succinimide followed by hydrolysis. For example, succinimide (4) is reduced to 5-ethoxypyrrolidin-2-one (5), which undergoes hydrolysis in boiling water to yield the target compound . Structural validation requires 1D/2D NMR (e.g., H, C, COSY, HSQC) to confirm the lactam ring and hydroxyl group positioning. FTIR confirms carbonyl (C=O) and hydroxyl (O-H) stretches, while HRMS validates molecular weight. Melting point analysis ensures purity .

Q. Basic: How is this compound characterized in DNA adduct studies, and what mechanistic insights does it provide?

Methodological Answer:

In colibactin genotoxicity studies, this compound is identified as a stable oxidation product of unstable enamide intermediates. NMR (ROESY, HMBC) and DP4 computational analysis resolve its stereochemistry and connectivity to adenine in DNA adducts. This confirms alkylation mechanisms and highlights its role in crosslinking DNA, which is critical for understanding colibactin-induced mutagenesis .

Q. Advanced: What contradictions exist in the proposed biosynthetic pathways of this compound-containing natural products?

Methodological Answer:

While Jatropha curcas latex isolates suggest a natural biosynthetic origin for this compound , synthetic studies propose non-enzymatic oxidation of enamide precursors (e.g., in colibactin adducts) . Resolving this requires isotopic labeling to trace biosynthetic intermediates in natural sources and comparative kinetic studies of oxidation pathways in vitro .

Q. Advanced: How can researchers address challenges in detecting transient intermediates (e.g., enamides) that precede this compound formation?

Methodological Answer:

Trapping unstable intermediates requires cryogenic NMR or rapid-injection quench techniques. For example, stabilizing enamide intermediates in colibactin adducts involves low-temperature (< -40°C) H NMR and tandem MS/MS fragmentation. Computational modeling (DFT) predicts reaction pathways, while time-resolved spectroscopy monitors oxidation kinetics .

Q. Advanced: What strategies optimize regioselectivity in synthesizing this compound derivatives for drug discovery?

Methodological Answer:

Base-assisted cyclization of substituted precursors (e.g., 5-hydroxy-3,5-diphenyl derivatives) with aryl amines/phenols achieves regioselectivity. For instance, using KCO in DMF at 80°C yields 63% of 5-(4-hydroxyphenyl)-3,5-diphenyl derivatives. Steric and electronic effects are analyzed via Hammett plots, and regioselectivity is confirmed by NOESY correlations in NMR .

Q. Basic: How is this compound isolated from natural sources like Jatropha curcas, and what bioactivity assays are used?

Methodological Answer:

Isolation involves solvent extraction (e.g., ethyl acetate) followed by silica gel chromatography. Bioactivity is tested via antimicrobial assays (MIC against E. coli, S. aureus) and cytotoxicity screening (MTT assay on human cell lines). Structural confirmation via LC-MS and comparison with synthetic standards ensures compound identity .

Q. Advanced: What computational tools predict the stability and reactivity of this compound in aqueous vs. nonpolar environments?

Methodological Answer:

Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydrogen-bonding interactions affecting lactam ring stability. DFT calculations (B3LYP/6-311+G**) predict oxidation potentials and tautomerization pathways. Experimental validation uses pH-dependent UV-Vis spectroscopy and H NMR in DO vs. DMSO-d .

Properties

IUPAC Name |

5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWUCXEMSSZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62312-55-4 | |

| Record name | 5-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.